N-[(3-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride
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Overview
Description
N-[(3-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dimethylethane-1,2-diamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride typically involves the following steps:
N-Alkylation of Primary Amines: The primary amine is alkylated using an appropriate alkylating agent such as benzyl chloride or benzyl bromide in the presence of a base like sodium hydroxide or potassium carbonate.
Reduction of Nitriles and Amides: The nitrile or amide precursors are reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines using reducing agents such as sodium borohydride (NaBH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Secondary amines
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Investigated for its potential therapeutic applications, such as its role in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(3-methoxyphenyl)methyl]-N’,N’-dimethylethane-1,2-diamine;hydrochloride can be compared with other similar compounds, such as:
N-[(3-Methoxyphenyl)methyl]adenosine:
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-14(2)8-7-13-10-11-5-4-6-12(9-11)15-3;/h4-6,9,13H,7-8,10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBIAWQPTOVGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC(=CC=C1)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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